Product packaging for 5-Bromo-3-(chloromethyl)-2-methylpyridine(Cat. No.:)

5-Bromo-3-(chloromethyl)-2-methylpyridine

Cat. No.: B11925752
M. Wt: 220.49 g/mol
InChI Key: JDOGMYMSGOYLTR-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring system is a privileged structure in medicinal chemistry and materials science. researchgate.netrsc.org Its presence in numerous natural products, including vitamins and alkaloids, underscores its fundamental role in biological processes. dovepress.comresearchgate.net In synthetic organic chemistry, the pyridine nucleus serves as a versatile scaffold, allowing for the introduction of various substituents to modulate the electronic and steric properties of the target molecule. This adaptability has led to the incorporation of pyridine moieties into a wide range of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net

Role of Halogenated Pyridines as Key Intermediates and Precursors in Advanced Chemical Synthesis

Halogenated pyridines are highly valued as intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. eurekalert.orgnih.gov The presence of halogens facilitates a variety of powerful cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. This capability is crucial for constructing complex molecular architectures. Specifically, the bromine and chlorine atoms in 5-Bromo-3-(chloromethyl)-2-methylpyridine offer distinct reaction sites. The chlorine on the methyl group is susceptible to nucleophilic substitution, while the bromine on the pyridine ring can participate in metal-catalyzed cross-coupling reactions. This dual reactivity makes it a valuable precursor for creating diverse molecular libraries.

Overview of Research Trends in Chloromethylpyridines and Bromopyridines

Recent research in the field of chloromethylpyridines and bromopyridines has been driven by the demand for novel pharmaceuticals and agrochemicals. nih.govnih.gov Scientists are exploring more efficient and selective methods for the synthesis of these halogenated building blocks. acs.org For instance, developments in catalytic methods aim to control the regioselectivity of halogenation, a significant challenge in pyridine chemistry. nih.gov Furthermore, there is a growing interest in the late-stage functionalization of complex molecules using these intermediates, allowing for the rapid diversification of drug candidates and the exploration of structure-activity relationships. The synthesis of novel pyridine derivatives through reactions like the Suzuki cross-coupling continues to be an active area of investigation. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClN B11925752 5-Bromo-3-(chloromethyl)-2-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

5-bromo-3-(chloromethyl)-2-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,3H2,1H3

InChI Key

JDOGMYMSGOYLTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Br)CCl

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 5 Bromo 3 Chloromethyl 2 Methylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 3-position of the pyridine (B92270) ring is a primary site for nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, significantly expanding the synthetic utility of the parent compound.

Amination Reactions with Various Nucleophiles

The displacement of the chloride in the chloromethyl group by various amine nucleophiles is a common strategy to introduce nitrogen-containing functionalities. These reactions typically proceed via an S_N2 mechanism, where primary and secondary amines can be effectively utilized. For instance, reactions with simple alkylamines or anilines lead to the corresponding secondary or tertiary amines, respectively. These amination reactions are fundamental in the synthesis of more complex molecules with potential biological activity. The general transformation is depicted below:

Reaction of 5-Bromo-3-(chloromethyl)-2-methylpyridine with an amine (R¹R²NH) to yield the corresponding amino derivative.

While specific studies on the amination of this compound are not extensively detailed in the provided results, the amination of similar halo-pyridines is well-documented. For example, palladium-catalyzed amination of 2-chloro-5-bromopyridine has been shown to selectively substitute the bromine atom. researchgate.net This suggests that under certain conditions, selective functionalization of either the chloromethyl group or the bromo-substituent can be achieved.

Thiolation Reactions for Functional Group Introduction

Similar to amination, thiolation reactions provide a route to introduce sulfur-containing moieties. The reaction of this compound with thiols or their corresponding thiolates leads to the formation of thioethers. A general example of such a transformation involves the reaction of a bromo-chloropyrimidine with methyl mercaptan in dimethylformamide (DMF) to yield the corresponding methylthiopyrimidine. chemicalbook.com This type of reaction is crucial for synthesizing compounds with applications in medicinal chemistry and materials science.

The reaction proceeds as follows:

Reaction of this compound with a thiol (RSH) to form a thioether derivative.

Other Nucleophilic Displacements and Their Mechanistic Aspects

Beyond amines and thiols, other nucleophiles can displace the chloride of the chloromethyl group. These include alkoxides, cyanides, and carbanions, which introduce ether, nitrile, and extended carbon chains, respectively. The mechanism of these reactions is typically S_N2, involving a backside attack by the nucleophile on the electrophilic carbon of the chloromethyl group. The reaction of 2-bromomethyl-1,3-thiaselenole with nucleophiles has been shown to proceed through the formation of a seleniranium cation intermediate, highlighting the potential for neighboring group participation in similar systems. nih.gov The reactivity of the chloromethyl group is a key feature in the synthetic utility of this compound. nih.gov

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the halogen substituents. The existing substituents—bromo at C5, chloromethyl at C3, and methyl at C2—direct incoming electrophiles. The electron-donating methyl group at the 2-position and the electron-withdrawing bromo and chloro groups influence the regioselectivity of such reactions. For instance, in related 2-chloro-3-methylpyridine (B94477) systems, electrophilic substitution is directed to the 5-position. However, detailed studies on the electrophilic aromatic substitution of this compound itself are not extensively covered in the provided search results. Kinetic studies of the chloromethylation of benzene (B151609) and toluene (B28343) have shown the formation of a highly selective methoxymethyl cation as the electrophile. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The bromine atom at the 5-position of the pyridine ring is a key site for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. mdpi.comlibretexts.org In the context of this compound, the bromine atom at the 5-position is the primary site for this reaction. The reaction involves the coupling of the bromo-pyridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.com

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

Studies on related compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001), have demonstrated successful Suzuki-Miyaura coupling with various arylboronic acids to produce novel pyridine derivatives in moderate to good yields. mdpi.comresearchgate.net These reactions are typically carried out using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.comresearchgate.net The reactivity of different carbon-halogen bonds towards the initial oxidative addition step often dictates the site-selectivity in molecules with multiple halides. nih.gov For example, in 5-bromo-2-chloropyridine, the Suzuki-Miyaura coupling occurs preferentially at the C5-bromo position. nih.gov

Negishi Coupling Reactions

Given the structure of this compound, the bromine atom at the 5-position is the most likely site for oxidative addition to the palladium catalyst, making it the primary position for coupling. The chloromethyl group at the 3-position is generally less reactive in such cross-coupling reactions.

A hypothetical Negishi coupling reaction is presented below:

Hypothetical Negishi Coupling Reaction

Reactant AReactant B (Organozinc Reagent)CatalystProduct
This compoundR-ZnX (where R is an alkyl or aryl group)Pd(0) complex (e.g., Pd(PPh₃)₄)5-R-3-(chloromethyl)-2-methylpyridine

Exploration of Other Cross-Coupling Mechanistic Pathways

Beyond the Negishi coupling, other palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of brominated pyridines. The Suzuki-Miyaura coupling, in particular, has been successfully employed for compounds structurally similar to this compound.

For instance, studies on 5-bromo-2-methylpyridin-3-amine have shown efficient Suzuki cross-coupling with various arylboronic acids. mdpi.com These reactions, typically catalyzed by Pd(PPh₃)₄ in the presence of a base like K₃PO₄, proceed in good yields. mdpi.com The reaction conditions often involve a solvent mixture of 1,4-dioxane and water at elevated temperatures. mdpi.com This methodology provides a viable pathway for creating carbon-carbon bonds at the 5-position of the pyridine ring.

Similarly, 3-Bromo-5-chloro-2-methylpyridine is a known participant in Suzuki-Miyaura cross-coupling reactions, highlighting the utility of this approach for creating diverse molecular architectures.

Examples of Suzuki-Miyaura Coupling Reactions

Brominated PyridineCoupling PartnerCatalystBaseProduct
5-bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄5-aryl-2-methylpyridin-3-amine mdpi.com
3-Bromo-5-chloro-2-methylpyridineBoronic acid derivativesPd(PPh₃)₄K₂CO₃3-Aryl-5-chloro-2-methylpyridine

Oxidation and Reduction Chemistry of the Pyridine Core and Side Chains

The pyridine ring and its substituents in this compound can undergo various oxidation and reduction reactions, allowing for further functionalization.

The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide can then influence the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions. While direct oxidation of this compound is not explicitly detailed, the formation of 5-Bromo-2-methylpyridine (B113479) N-oxide from 5-bromo-2-methylpyridine is a known transformation. bldpharm.comscbt.com

Selective reduction of the functional groups on this compound presents a synthetic challenge due to the presence of multiple reducible sites. The chloromethyl group can potentially be reduced to a methyl group using various reducing agents, such as catalytic hydrogenation. However, care must be taken to avoid the simultaneous reduction of the bromo substituent.

A multi-step synthesis to produce 5-bromo-2-methylpyridine involves the reduction of a nitro group to an amine using a Pd/C catalyst, followed by a Sandmeyer-type reaction to introduce the bromine. google.com This indicates that catalytic hydrogenation can be compatible with a bromo-substituted pyridine ring under certain conditions. The selective reduction of the chloromethyl group in the presence of the bromo group would likely depend on the choice of catalyst and reaction conditions.

Applications of 5 Bromo 3 Chloromethyl 2 Methylpyridine in Advanced Chemical Synthesis

Utility as a Key Building Block for Complex Heterocyclic Systems

The structural framework of 5-Bromo-3-(chloromethyl)-2-methylpyridine, with its multiple reaction sites, allows for the construction of various fused and substituted heterocyclic systems. The chloromethyl group serves as a potent electrophile for alkylation reactions, while the bromo-substituent is amenable to a variety of cross-coupling reactions.

One of the significant applications of related pyridine (B92270) building blocks is in the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with a broad spectrum of biological activities, including analgesic and anticancer properties. nih.gov The general synthetic strategy often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. acs.org While direct synthesis from this compound is not explicitly detailed in readily available literature, its structural motifs suggest its potential as a precursor. For instance, a related compound, 2-amino-5-bromo-3-methylpyridine, can be used to synthesize ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate. sigmaaldrich.com This highlights the utility of the bromo-methylpyridine scaffold in forming such fused systems.

Furthermore, the bromine atom on the pyridine ring can be leveraged for Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents, thereby creating complex, multi-ring structures. A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrated the efficient synthesis of novel pyridine derivatives. mdpi.com This methodology underscores the potential of this compound to be similarly functionalized to produce a diverse library of complex heterocyclic compounds.

Role as a Precursor in Medicinal Chemistry Research

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. pharmint.net The specific substitution pattern of this compound makes it an attractive starting material for the design and synthesis of novel molecules with potential therapeutic applications.

Design and Synthesis of Novel Molecular Scaffolds

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry, aiming to explore new chemical spaces and identify compounds with improved pharmacological profiles. While specific examples starting from this compound are not extensively documented, the reactivity of its functional groups allows for its theoretical application in constructing various scaffolds.

For example, the chloromethyl group can readily react with nucleophiles such as amines, thiols, and phenols to build more complex structures. The bromine atom can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce a wide range of substituents. This dual reactivity allows for a modular approach to library synthesis, where different fragments can be introduced at two distinct points on the pyridine ring, leading to a diverse set of novel molecular scaffolds for biological screening.

The chromenopyridine scaffold, another important heterocyclic system with a broad range of biological activities, is often synthesized from precursors that could potentially be derived from compounds like this compound. pharmint.net The ability to construct such fused systems is of high interest in drug discovery.

Development of Ligands for Biomimetic Chemistry and Catalysis

Pyridine-based ligands play a crucial role in biomimetic chemistry, where they are used to create synthetic complexes that mimic the active sites of metalloenzymes. rsc.org These complexes are instrumental in studying enzymatic mechanisms and developing novel catalysts. The chloromethyl group of pyridine derivatives is particularly useful for anchoring these ligands to various supports.

While research on this compound for this specific application is not prominent, a study on the synthesis of 2-bromo-6-chloromethylpyridine highlights the utility of the chloromethylpyridine scaffold in this area. This related compound was synthesized as a precursor for the immobilization of biomimetic metal ion chelates onto functionalized carbons. The chloromethyl group provides an electrophilic site for reaction with amine-functionalized surfaces, demonstrating a strategy for creating heterogeneous catalysts.

The development of transition metal complexes with specialized ligands can lead to remarkable catalytic activity and unique product selectivity. rsc.orgnih.gov For instance, copper, cobalt, nickel, and manganese complexes with 5-amino-2-ethylpyridine-2-carboximidate have been synthesized and shown to be effective catalysts in the Henry reaction. ias.ac.in This illustrates the potential for ligands derived from substituted pyridines, such as this compound, to be used in the development of novel catalysts. The synthesis of such ligands would likely involve nucleophilic substitution of the chloride followed by further functionalization.

Contribution as an Intermediate in Agrochemical Development

Pyridine derivatives are integral to the agrochemical industry, forming the core of many modern herbicides, fungicides, and insecticides. rsc.org These compounds are often favored for their high efficacy, low toxicity, and favorable environmental profiles. rsc.org While specific, commercialized agrochemicals derived directly from this compound are not widely publicized, its structural features are found in key agrochemical intermediates.

The synthesis of trifluoromethylpyridines, a key structural motif in many active agrochemical ingredients, often starts from chloromethylpyridine derivatives. semanticscholar.org For example, 2-chloro-5-methylpyridine (B98176) is a crucial intermediate in the synthesis of the herbicide fluazifop-butyl. epo.org This intermediate is produced through various methods, including the chlorination of beta-picoline. epo.org The presence of the methyl and chloro substituents in this compound suggests its potential as a precursor for similar, next-generation agrochemicals.

Furthermore, some chlorinated derivatives of brominated pyridines have been shown to be effective in controlling fungal infections in plants. For instance, 5-Bromo-3-pyridinol demonstrates significant control of Plasmopara viticola. medchemexpress.com This indicates that the bromo-pyridine scaffold is a promising starting point for the development of new fungicides. The synthetic versatility of this compound could allow for the introduction of various functional groups to optimize antifungal activity.

Integration into Materials Science and Polymer Chemistry Research

The reactivity of this compound also lends itself to applications in materials science, particularly in the functionalization of polymers and the creation of novel materials with tailored properties.

Functionalization of Polymeric Supports and Surfaces

The chloromethyl group of this compound provides a convenient handle for grafting onto polymeric supports and surfaces. This is particularly relevant for creating functional materials for applications in catalysis, separation, and sensing.

As previously mentioned in the context of biomimetic chemistry, the immobilization of pyridine-based ligands onto solid supports is a key strategy for developing recyclable catalysts. The reaction of the chloromethyl group with amine-functionalized polymers or silica (B1680970) surfaces would covalently bind the pyridine moiety, which can then be further elaborated or used to chelate metal ions. This approach allows for the combination of the unique chemical properties of the pyridine derivative with the physical robustness of the support material. While direct examples using this compound are scarce in the literature, the principle is well-established with analogous compounds.

Below is a table summarizing the potential reactions and applications of this compound in advanced chemical synthesis.

SectionApplicationKey Functional Group(s) InvolvedPotential Products/Outcomes
4.1 Building Block for Complex Heterocyclic SystemsChloromethyl, BromoImidazo[1,2-a]pyridines, Substituted biaryls
4.2.1 Design of Novel Molecular ScaffoldsChloromethyl, BromoDiverse libraries of drug-like molecules
4.2.2 Development of Biomimetic Ligands and CatalystsChloromethylImmobilized metal complexes, Homogeneous catalysts
4.3 Intermediate in Agrochemical DevelopmentBromo, MethylPrecursors for herbicides and fungicides
4.4.1 Functionalization of Polymeric SupportsChloromethylFunctionalized polymers, Heterogeneous catalysts

Incorporation into Functional Materials with Tunable Properties

Information not available in the provided search results.

Spectroscopic and Advanced Analytical Methodologies in Research on 5 Bromo 3 Chloromethyl 2 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Bromo-3-(chloromethyl)-2-methylpyridine in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the exact placement of each atom can be confirmed.

¹H-NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: Two signals are anticipated in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 4 of the pyridine (B92270) ring and the proton at position 6 will appear as distinct signals, likely doublets, due to coupling with each other.

Chloromethyl Protons (-CH₂Cl): A singlet is expected for the two protons of the chloromethyl group. Its chemical shift would be in the range of δ 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent chlorine atom.

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group at position 2 is expected further upfield, typically in the range of δ 2.5-3.0 ppm.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven unique carbon signals are expected.

Pyridine Ring Carbons: Five signals will correspond to the carbons of the pyridine ring. The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronic effects. The other carbons (C2, C3, C4, C6) will have characteristic shifts based on their position relative to the nitrogen atom and the various substituents. mdpi.com

Chloromethyl Carbon (-CH₂Cl): This signal is expected in the range of δ 40-50 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal would appear at a higher field (further upfield), typically in the δ 15-25 ppm range. mdpi.com

Table 1: Predicted NMR Data for this compound

Analysis Signal Source Predicted Chemical Shift (δ ppm) Notes
¹H-NMR Aromatic H (C4-H) ~8.5 Expected as a doublet.
Aromatic H (C6-H) ~7.8 Expected as a doublet.
Chloromethyl (-CH₂Cl) ~4.7 Expected as a singlet.
Methyl (-CH₃) ~2.6 Expected as a singlet.
¹³C-NMR Pyridine Ring Carbons 115-160 Five distinct signals expected.
Chloromethyl (-CH₂Cl) 40-50

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for identifying the compound in complex mixtures.

The molecular weight of this compound is 220.49 g/mol . bldpharm.com The mass spectrum would prominently feature the molecular ion peak (M⁺). A crucial diagnostic feature would be the isotopic pattern created by the two halogen atoms.

Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment: the M⁺ peak and an M+2 peak.

Chlorine Isotope Pattern: Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, but in an approximate 3:1 ratio. This contributes to a smaller M+2 peak for chlorine-containing fragments.

The combination of these patterns for a molecule containing both Br and Cl creates a highly characteristic cluster of peaks for the molecular ion, providing strong evidence for the compound's identity. Fragmentation analysis would likely show the loss of a chlorine radical (M-35/37) or the entire chloromethyl group (M-49).

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and chloromethyl groups would appear just below 3000 cm⁻¹.

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring typically occur in the 1400-1600 cm⁻¹ region.

C-Halogen Vibrations: The stretching vibrations for the carbon-halogen bonds are found in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch is typically observed in the 600-800 cm⁻¹ range, while the C-Br stretch appears at a lower frequency, usually between 500 and 600 cm⁻¹.

Spectra for analogous compounds like 2-Amino-5-bromo-3-methylpyridine confirm the presence of these characteristic pyridine and alkyl group vibrations. nih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) Pyridine Ring 3000 - 3100
C-H Stretch (Aliphatic) -CH₃, -CH₂Cl 2850 - 3000
C=C, C=N Stretch Pyridine Ring 1400 - 1600
C-H Bend -CH₃, -CH₂Cl 1350 - 1470
C-Cl Stretch Chloromethyl 600 - 800

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide unambiguous proof of the compound's structure, yielding exact bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the searched public databases, analysis of other pyridine derivatives provides insight into the expected structural features. nih.govacs.org A single-crystal X-ray diffraction experiment would reveal:

The planarity of the pyridine ring.

Distortions in the ring's geometry caused by the electronic and steric effects of the bromo, chloromethyl, and methyl substituents.

The precise bond lengths of C-Br, C-Cl, C-N, and C-C bonds.

The conformation of the chloromethyl group relative to the pyridine ring.

The packing of molecules in the crystal lattice, which is influenced by intermolecular forces such as halogen bonding or π–π stacking. mdpi.comresearchgate.net

Determining the C–N–C bond angle within the pyridine ring can also confirm the neutral state of the pyridine ring, which is expected to be in the range of 117–118°. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from reaction impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity analysis. A reversed-phase C18 column would likely be used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection is typically performed with a UV detector, as the pyridine ring is strongly UV-active. Commercial suppliers of related compounds like 5-Bromo-2-methylpyridine (B113479) specify HPLC as the method for purity assay, often achieving ≥99.0% purity. sigmaaldrich.com

Gas Chromatography (GC): Due to its volatility, this compound is also well-suited for GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used to separate the compound from any starting materials or by-products. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. Purity for similar compounds is often reported as >98.0% by GC.

Table 3: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 1211540-73-6 C₇H₇BrClN
5-Bromo-2-methylpyridine 3430-13-5 C₆H₆BrN
2-Amino-5-bromo-3-methylpyridine 38875-54-4 C₆H₇BrN₂
Acetonitrile 75-05-8 C₂H₃N

Theoretical and Computational Investigations of 5 Bromo 3 Chloromethyl 2 Methylpyridine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties and reactivity of molecules. Such studies on substituted pyridines typically involve a range of analyses to provide insights into their chemical behavior. However, specific DFT studies for 5-Bromo-3-(chloromethyl)-2-methylpyridine have not been identified in the surveyed literature. The following subsections outline the types of analyses that would be conducted in such a study.

Molecular Geometry Optimization and Conformation Analysis

A foundational step in computational chemistry involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For a molecule like this compound, conformational analysis would also be crucial to identify the most stable orientation of the chloromethyl group relative to the pyridine (B92270) ring. A thorough search of scientific databases did not yield any specific studies that have published the optimized geometrical parameters or conformational analysis for this compound.

Analysis of Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. Regrettably, no specific data on the HOMO-LUMO energies or their distribution for this compound is available in the existing scientific literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It helps in understanding charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. This analysis can quantify the charge on each atom, offering insights into the electronic effects of the bromo, chloromethyl, and methyl substituents on the pyridine ring. Specific NBO analysis results for this compound are not documented in the available research.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. It helps to identify regions that are rich in electrons (nucleophilic sites) and regions that are electron-deficient (electrophilic sites). For this compound, an MEP map would highlight the reactive centers, particularly the nitrogen atom of the pyridine ring and the halogenated substituents. However, no published studies containing an MEP map for this specific compound could be located.

Application of Fukui Functions for Nucleophilic and Electrophilic Sites

Fukui functions are used within the framework of DFT to more quantitatively predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks. This analysis provides a more refined understanding of reactivity than MEP maps alone. A computational study of this compound would benefit from the calculation of Fukui indices to pinpoint the most probable sites for chemical reactions. At present, no such analysis for this compound has been reported in the scientific literature.

Computational Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are often performed to complement experimental spectroscopic data, such as that from Fourier-transform infrared (FTIR) and Raman spectroscopy. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions. This correlation is essential for confirming the structure of a synthesized compound. A detailed literature search did not uncover any studies that report the calculated vibrational frequencies for this compound or their correlation with experimental spectroscopic data.

Mechanistic Insights Derived from Computational Simulations of Reactions

No published studies were found that specifically detail mechanistic insights into the reactions of this compound using computational simulations. While computational methods like Density Functional Theory (DFT) are powerful tools for elucidating reaction pathways, transition states, and activation energies, such analyses for this particular compound are not available in the current scientific literature.

Theoretical studies on analogous pyridine compounds often focus on:

Nucleophilic Substitution: The chloromethyl group is a potential site for nucleophilic attack. Computational models could predict the feasibility of SN1 versus SN2 pathways and the influence of the brominated pyridine ring on the reaction energetics.

Cross-Coupling Reactions: The bromo substituent is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Simulations can provide insights into the oxidative addition, transmetalation, and reductive elimination steps of these catalytic cycles.

Electronic Structure Analysis: Calculations of molecular orbitals (HOMO, LUMO) and electrostatic potential maps can predict the most likely sites for electrophilic and nucleophilic attack, offering a theoretical basis for its reactivity.

Without specific studies on this compound, any discussion on its reaction mechanisms from a computational standpoint would be purely speculative and not based on documented research.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

There is no available X-ray crystallographic data for this compound in the public domain. Consequently, a detailed analysis of its crystal packing and intermolecular interactions, including techniques like Hirshfeld surface analysis, has not been reported.

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular contacts within a crystal lattice. This analysis provides a fingerprint plot that summarizes the types and relative contributions of different intermolecular interactions, such as:

Halogen bonding (Br···N, Br···Cl)

Hydrogen bonding (C-H···N, C-H···Cl)

π-π stacking interactions between pyridine rings

van der Waals forces

For related brominated pyridine compounds, crystal structure analyses have revealed the significant role of halogen bonds and other weak intermolecular forces in dictating the supramolecular architecture. However, the specific arrangement of this compound in the solid state and the nature of its intermolecular interactions remain uninvestigated.

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-(chloromethyl)-2-methylpyridine, and what reaction conditions are critical?

The synthesis typically involves halogenation and functionalization of pyridine derivatives. For example, bromination and chlorination of 3-(chloromethyl)-2-methylpyridine precursors under controlled temperatures (e.g., 0–50°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Reaction optimization requires careful monitoring of stoichiometry and exclusion of moisture to avoid side reactions . A specific protocol involves palladium-catalyzed cross-coupling or nucleophilic substitution, with yields improved by using anhydrous conditions and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and purity. For instance, ¹H NMR peaks at δ 2.56 ppm (singlet, 3H) confirm the methyl group, while aromatic protons appear as distinct singlets or doublets depending on substitution patterns . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, with accurate mass measurements (e.g., [M+H]⁺ at 329.9349 m/z) ensuring structural integrity .

Q. How is this compound utilized in analytical chemistry applications?

this compound serves as a chromatographic standard or derivatization agent in HPLC and GC-MS due to its UV-active bromine moiety and stability. Methodological protocols involve optimizing mobile-phase composition (e.g., acetonitrile/water gradients) to resolve its retention time from complex mixtures .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance synthetic yield and purity?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of halogenated intermediates but may require lower temperatures to suppress decomposition .
  • Catalyst loading : Palladium-based catalysts (e.g., Pd(PPh₃)₄) at 5–10 mol% enhance cross-coupling efficiency, while excess catalyst can lead to byproducts .
  • Temperature gradients : Stepwise heating (e.g., 25°C → 80°C) minimizes side reactions during halogenation . Statistical tools like Design of Experiments (DoE) can model these parameters to identify optimal conditions .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitutions?

The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide nature, with nucleophiles (e.g., amines, thiols) displacing chloride. Steric hindrance from the adjacent methyl and pyridine ring slows reactivity, necessitating polar solvents (e.g., DMF) and elevated temperatures (60–100°C) . Computational studies (e.g., DFT) can model transition states to predict regioselectivity in functionalization .

Q. How does the substitution pattern influence this compound’s utility in medicinal chemistry?

The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enabling diversification into drug candidates. For example, coupling with boronic acids (e.g., 3-methylpyridine-5-boronic acid) generates biaryl analogs with enhanced bioactivity . The chloromethyl group allows conjugation to biomolecules (e.g., peptides) via thioether linkages, facilitating targeted drug delivery studies .

Q. What strategies mitigate safety risks during large-scale synthesis?

  • Handling precautions : Use fume hoods and PPE (gloves, goggles) due to lachrymatory chloromethyl vapors .
  • Waste management : Quench residual halogenating agents (e.g., PCl₅) with ice-cold sodium bicarbonate to prevent exothermic reactions .
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation and moisture uptake .

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